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Abstract
MAX-40279 hemifumarate is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine

kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1] This document provides a

comprehensive technical overview of MAX-40279, summarizing its mechanism of action,

preclinical data, and the experimental methodologies used in its evaluation. The dual targeting

of FLT3 and FGFR positions MAX-40279 as a promising therapeutic agent, particularly in the

context of acute myeloid leukemia (AML), where FLT3 mutations are prevalent and FGFR

signaling can contribute to therapeutic resistance.[2][3]

Introduction
Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid

leukemia (AML), occurring in approximately 30% of patients.[3] These mutations, including

internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to

constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell proliferation

and survival.[1] While targeted FLT3 inhibitors have shown clinical promise, resistance often

emerges. One key mechanism of resistance is the activation of alternative signaling pathways,

such as the one mediated by the fibroblast growth factor receptor (FGFR).[2] The bone marrow

microenvironment can secrete FGFs, which activate FGFR signaling in leukemia cells, thereby

bypassing FLT3 inhibition.[3]
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MAX-40279 was developed to address this challenge by simultaneously inhibiting both FLT3

and FGFR.[1] This dual inhibition strategy aims to provide a more durable and effective

therapeutic response in FLT3-mutated AML and potentially other malignancies dependent on

these pathways.

Mechanism of Action
MAX-40279 exerts its anti-neoplastic activity through the competitive inhibition of the ATP-

binding sites of FLT3 and FGFR kinases, including various mutant forms of FLT3.[1] This

inhibition blocks the autophosphorylation and activation of these receptors, thereby preventing

the initiation of downstream signaling cascades that are crucial for cancer cell proliferation,

survival, and migration.

Inhibition of Endothelial-to-Mesenchymal Transition
(EndMT)
A key aspect of MAX-40279's mechanism is its ability to suppress endothelial-to-mesenchymal

transition (EndMT).[4] This is achieved through the inhibition of N-myc downstream-regulated

gene 1 (NDRG1) phosphorylation at serine 330.[4] EndMT is a cellular process where

endothelial cells lose their characteristic properties and acquire a mesenchymal phenotype,

contributing to tumor progression and fibrosis. By inhibiting this process, MAX-40279 may not

only impact the tumor cells directly but also modulate the tumor microenvironment.

Data Presentation
While specific IC50 values from the primary developers are not publicly available, preclinical

evaluations have demonstrated potent inhibition of both FLT3 and FGFR. The following tables

summarize the types of data generated in the preclinical assessment of MAX-40279.

Table 1: In Vitro Enzymatic and Cellular Activity Profile
of MAX-40279

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.cancer.gov/publications/dictionaries/cancer-drug/def/nefextinib
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/nefextinib
https://www.medchemexpress.com/max-40279.html
https://www.medchemexpress.com/max-40279.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13920719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Assay Type
Cell
Line/Enzyme

Endpoint Result

FLT3 Enzymatic Assay
Recombinant

FLT3 (WT)
IC50

Potent Inhibition

(Specific values

not publicly

disclosed)

Enzymatic Assay
Recombinant

FLT3-ITD
IC50

Potent Inhibition

(Specific values

not publicly

disclosed)

Enzymatic Assay
Recombinant

FLT3-D835Y
IC50

Effective against

resistance-

conferring

mutations

(Specific values

not publicly

disclosed)[4]

Cellular Assay
MV4-11 (FLT3-

ITD)
IC50

Potent anti-

proliferative

activity (Specific

values not

publicly

disclosed)

FGFR Enzymatic Assay
Recombinant

FGFR1
IC50

Potent Inhibition

(Specific values

not publicly

disclosed)

Enzymatic Assay
Recombinant

FGFR2
IC50

Potent Inhibition

(Specific values

not publicly

disclosed)

Enzymatic Assay Recombinant

FGFR3

IC50 Potent Inhibition

(Specific values
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not publicly

disclosed)

Cellular Assay
KG-1 (FGFR1

fusion)
IC50

Potent anti-

proliferative

activity (Specific

values not

publicly

disclosed)

Downstream

Signaling
Western Blot

HUVECs,

MAECs,

MPLECs

p-NDRG1

Inhibition of

NDRG1

phosphorylation

at Ser330 with

0.5-1 µM MAX-

40279 for 48h[4]

Cell Migration

Assay
HUVECs Migration

Attenuation of

H2O2 and TGF-β

induced

migration with

0.5 and 1 µM

MAX-40279 for

48h[4]

WT: Wild-Type, ITD: Internal Tandem Duplication, HUVECs: Human Umbilical Vein Endothelial

Cells, MAECs: Mouse Aortic Endothelial Cells, MPLECs: Mouse Primary Lung Endothelial

Cells.

Table 2: In Vivo Efficacy of MAX-40279 in AML Xenograft
Models
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Model Treatment Duration Outcome Reference

MV4-11 (FLT3-

ITD)

12 mg/kg, p.o.,

twice daily
21-28 days

Significant tumor

growth inhibition

with no

significant

toxicity observed

[4]

KG-1 (FGFR1

fusion)

12 mg/kg, p.o.,

twice daily
21-28 days

Significant tumor

growth inhibition

with no

significant

toxicity observed

[4]

Mini-PDX
12 mg/kg, p.o.,

once daily
7 days

Effective in 43%

of patient tumor

samples

[4]

p.o.: per os (by mouth), PDX: Patient-Derived Xenograft.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation

of MAX-40279. These protocols are based on standard laboratory procedures and the available

information on MAX-40279 studies.

In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of MAX-40279

against FLT3 and FGFR kinases.

Materials: Recombinant human FLT3 (wild-type and mutants) and FGFR (subtypes 1, 2, 3)

kinases, appropriate kinase buffer, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), MAX-

40279, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

Procedure:

1. Prepare serial dilutions of MAX-40279 in DMSO and then in kinase buffer.
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2. In a 384-well plate, add the kinase, the substrate peptide, and the diluted MAX-40279 or

vehicle control (DMSO).

3. Initiate the kinase reaction by adding ATP.

4. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

5. Stop the reaction and measure the kinase activity using a luminescence-based detection

reagent that quantifies the amount of ADP produced.

6. Calculate the percent inhibition for each concentration of MAX-40279 relative to the

vehicle control.

7. Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay
Objective: To assess the effect of MAX-40279 on the proliferation of AML cell lines.

Materials: MV4-11 and KG-1 cells, appropriate cell culture medium (e.g., RPMI-1640 with

10% FBS), MAX-40279, and a cell viability reagent (e.g., CellTiter-Glo®).

Procedure:

1. Seed cells in a 96-well plate at a predetermined density.

2. Prepare serial dilutions of MAX-40279 in the cell culture medium.

3. Add the diluted compound or vehicle control to the wells.

4. Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator

with 5% CO2.

5. Add the cell viability reagent to each well and measure the luminescence, which is

proportional to the number of viable cells.

6. Calculate the percent inhibition of proliferation and determine the IC50 values.
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Western Blot Analysis of NDRG1 Phosphorylation
Objective: To evaluate the effect of MAX-40279 on the phosphorylation of NDRG1.

Materials: HUVECs, appropriate culture medium, MAX-40279, lysis buffer, primary

antibodies (anti-phospho-NDRG1 (Ser330) and anti-total-NDRG1), and a secondary

antibody conjugated to HRP.

Procedure:

1. Culture HUVECs to near confluence and then treat with MAX-40279 (0.5-1 µM) or vehicle

for 48 hours.

2. Lyse the cells and quantify the protein concentration.

3. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

4. Block the membrane and incubate with the primary antibodies overnight at 4°C.

5. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

6. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

Cell Migration Assay (Transwell Assay)
Objective: To assess the effect of MAX-40279 on endothelial cell migration.

Materials: HUVECs, Transwell inserts (e.g., 8 µm pore size), culture medium, a

chemoattractant (e.g., H2O2 or TGF-β), MAX-40279, and crystal violet stain.

Procedure:

1. Pre-treat HUVECs with MAX-40279 (0.5 and 1 µM) or vehicle for 48 hours.

2. Place the Transwell inserts into a 24-well plate containing the chemoattractant in the lower

chamber.
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3. Seed the pre-treated HUVECs in serum-free medium into the upper chamber of the

inserts.

4. Incubate for a specified time (e.g., 24 hours) to allow for cell migration.

5. Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

6. Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

7. Elute the stain and measure the absorbance, or count the number of migrated cells under

a microscope.

In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of MAX-40279 in vivo.

Materials: Immunodeficient mice (e.g., NOD/SCID), MV4-11 and KG-1 cells, MAX-40279

formulation for oral gavage.

Procedure:

1. Subcutaneously inject MV4-11 or KG-1 cells into the flank of the mice.

2. Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

3. Randomize the mice into treatment and control groups.

4. Administer MAX-40279 (12 mg/kg) or vehicle control by oral gavage twice daily.

5. Measure tumor volume and body weight regularly (e.g., twice a week).

6. Continue treatment for 21-28 days or until a predetermined endpoint is reached.

7. At the end of the study, euthanize the mice and excise the tumors for further analysis.

Mandatory Visualizations
Signaling Pathways
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Caption: Simplified FLT3 signaling pathway and the inhibitory action of MAX-40279.
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Caption: Simplified FGFR signaling pathway and the inhibitory action of MAX-40279.
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Caption: Workflow for in vivo xenograft studies of MAX-40279.

Conclusion
MAX-40279 hemifumarate is a novel dual inhibitor of FLT3 and FGFR with a compelling

preclinical profile for the treatment of AML. Its ability to target both a primary oncogenic driver

(FLT3) and a key resistance pathway (FGFR) provides a strong rationale for its clinical

development. Furthermore, its inhibitory effect on EndMT suggests a broader potential to

impact the tumor microenvironment. The data summarized in this whitepaper supports the

ongoing clinical investigation of MAX-40279 as a promising new therapeutic agent. A Phase I

clinical trial is currently evaluating the safety and tolerability of MAX-40279 in patients with AML

(NCT03412292).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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